

toxicological data for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

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Compound of Interest

Compound Name: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No.: B7797456

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An In-Depth Technical Guide to the Toxicological Profile of **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone**

Executive Summary

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS No. 903-19-5) is a sterically hindered phenolic antioxidant used primarily as a stabilizer in polymers, fuels, and lubricants.^[1] Despite its industrial application, a comprehensive, publicly available toxicological profile for this compound is notably scarce. This guide synthesizes the limited existing data, highlights critical inconsistencies in safety classifications, and provides a framework for future toxicological assessment by examining data from structural analogs and detailing essential experimental protocols. The primary piece of harmonized toxicological information is a hazard classification indicating potential for organ damage through prolonged or repeated exposure.^[2] This document serves as a critical resource for professionals handling this chemical, emphasizing the current data gaps and the necessity for rigorous safety evaluation.

Known Toxicological Profile and Hazard Classification

Direct toxicological studies on **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone** are not widely published in peer-reviewed literature. Our primary source of information comes from regulatory

classifications and Safety Data Sheets (SDS), which unfortunately present conflicting information, a critical insight for any risk assessment.

GHS Hazard Classification

The most significant toxicological flag for this compound is the hazard statement H373: May cause damage to organs through prolonged or repeated exposure.^[2] This classification suggests that while acute toxicity may be low, chronic exposure could lead to significant target organ toxicity. The specific organs are not typically detailed in this level of classification and would require dedicated repeated dose toxicity studies to identify.

However, there is a notable discrepancy in the available safety literature. Some suppliers classify the compound with the "Danger" signal word and the H373 statement, while others provide no hazard pictograms or statements, indicating a lack of classification.^{[2][3]} This inconsistency underscores the preliminary nature of the available data and highlights the need for caution.

Table 1: Comparison of GHS Classifications for **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone**

Data Source	Signal Word	Hazard Statement(s)
Chemical Label ^[2]	Danger	H373: May cause damage to organs through prolonged or repeated exposure.
SDS from another supplier ^[3]	No signal word	none
Smolecule Database ^[4]	Warning	H302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H373: Causes damage to organs through prolonged or repeated exposure.

This lack of consensus is a significant data gap. For a conservative risk assessment, it is prudent to adhere to the most stringent classification (H373) until more definitive data becomes available.

Postulated Mechanism of Action: The Hydroquinone Moiety

The biological activity of **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone** is primarily attributed to its hydroquinone core.[4]

Antioxidant Activity and Radical Scavenging

Hydroquinones are well-established antioxidants that function by donating a hydrogen atom from one of their hydroxyl groups to neutralize damaging free radicals.[5] This process converts the free radical into a more stable molecule and leaves behind a phenoxyl radical. The phenoxyl radical of a hindered phenol, such as this compound, is relatively stable due to the steric hindrance provided by the bulky tetramethylbutyl groups, which prevents it from participating in further deleterious reactions.[4] This is the basis for its function as a stabilizer in industrial applications.

Caption: Hydroquinone antioxidant mechanism.

Potential for Redox Cycling

A key toxicological concern for hydroquinones is their ability to undergo redox cycling. The hydroquinone can be oxidized to a semiquinone and further to a quinone. This process can generate reactive oxygen species (ROS), such as superoxide anions.[6] While the bulky tetramethylbutyl groups are designed to stabilize the molecule and reduce this reactivity, this pathway represents a plausible mechanism for cytotoxicity, particularly under conditions of prolonged exposure that could overwhelm cellular defenses, aligning with the H373 classification.

Toxicological Data from Structural Analogs (Read-Across Approach)

Disclaimer: The following data pertains to structural analogs of **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone**. This information is provided for context and to guide potential toxicological assessments. It is not a direct substitute for compound-specific data, and extrapolation should be done with extreme caution.

Analog: 2,5-Di-tert-butylhydroquinone (DTBHQ; CAS 88-58-4)

DTBHQ is a smaller, but closely related, hindered phenol. It is more extensively studied, and its data provides a potential, albeit imperfect, window into the toxicology of its larger analog.

- **Acute Toxicity:** DTBHQ is considered moderately toxic if swallowed.^[7] An oral LD50 in mice was reported as >1800 mg/kg, while an oral LDLo (lowest published lethal dose) in rats was 800 mg/kg.^[8]
- **Irritation and Sensitization:** It is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[9][10][11]} There are also indications it may cause skin sensitization.^[9]
- **Organ Toxicity:** Prolonged or repeated exposure may lead to organ toxicity, particularly affecting the liver and kidneys, based on animal studies.^[7]
- **Genotoxicity and Carcinogenicity:** Data is limited and conflicting. It has been described as a "questionable carcinogen with experimental neoplastigenic data".^[7]

Table 2: Summary of Toxicological Data for Analog 2,5-Di-tert-butylhydroquinone (CAS 88-58-4)

Endpoint	Result	Source
Acute Oral Toxicity	LD50 (mouse): >1800 mg/kg; LDLo (rat): 800 mg/kg	[8]
Skin Irritation	Causes skin irritation	[9][10]
Eye Irritation	Causes serious eye irritation	[9][10]
Sensitization	May cause an allergic skin reaction	[9]
Carcinogenicity	Questionable carcinogen	[7]

Recommended Toxicological Studies to Address Data Gaps

Given the scarcity of data and conflicting classifications, a battery of standardized toxicological tests is required to establish a reliable safety profile for **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone**. The following protocols are proposed as a foundational step.

Protocol: In Vitro Mutagenicity - Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains. This is a critical first screen for genotoxicity.

Methodology (Based on OECD Test Guideline 471):

- **Strain Selection:** Utilize *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) that detect different types of mutations (frameshift, base-pair substitution).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a phenobarbital/ β -naphthoflavone combination. This mimics mammalian metabolism.

- **Dose Selection:** Perform a preliminary range-finding study to determine the appropriate concentration range, identifying any cytotoxic effects. The main experiment should use at least five analysable concentrations.
- **Assay Procedure (Plate Incorporation Method):** a. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or vehicle control). For the S9-activated assay, add 0.5 mL of the S9 mix. b. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the concurrent vehicle control.

Caption: Workflow for the Ames Test.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423)

Objective: To determine the acute oral toxicity of the compound and identify the GHS classification. This method uses a stepwise procedure with a small number of animals.

Methodology:

- **Animal Selection:** Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), as female rats are often slightly more sensitive.
- **Housing:** House animals individually in appropriate cages with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.
- **Procedure:** a. Administer the compound sequentially to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg, based on available information). The compound should be administered in a single dose by gavage. b. Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.) frequently on the day of dosing and at least once daily thereafter for 14 days. c. Record body weights shortly before dosing and at least weekly thereafter.

- **Decision Criteria:** The outcome of the first group of animals determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, a higher dose may be used. The process continues until a clear outcome for classification is achieved.
- **Endpoint:** The result is not a precise LD50 but rather a classification into one of the GHS acute toxicity categories based on the observed mortality at specific dose levels.

Conclusion

The toxicological profile of **2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone** is incomplete. The primary available information, a GHS classification of H373 (May cause damage to organs through prolonged or repeated exposure), is significant but contested by conflicting supplier data. The compound's mechanism of action is rooted in its hydroquinone structure, providing antioxidant benefits but also posing a potential risk of toxicity through redox cycling. Data from the structural analog 2,5-Di-tert-butylhydroquinone suggests moderate acute toxicity and irritation potential.

For professionals in research and drug development, this constitutes a significant data gap. It is imperative that the compound be handled with caution, assuming the most conservative safety classification to be accurate. Further investigation through standardized toxicological assays, such as those outlined in this guide, is essential to establish a definitive and reliable safety profile before its use can be expanded.

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